Cas no 54978-36-8 (1-iodo-2-methyl-4-(trifluoromethyl)Benzene)

1-iodo-2-methyl-4-(trifluoromethyl)Benzene 化学的及び物理的性質
名前と識別子
-
- 1-iodo-2-methyl-4-(trifluoromethyl)Benzene
- 4-Iodo-3-methylbenzotrifluoride
- 54978-36-8
- Z1618136201
- E84775
- EN300-227458
- 2-methyl-4-trifluoromethylphenyl iodide
- DA-04954
- SCHEMBL1529230
- AKOS033575483
- DTXSID60610588
- 1-Iodo-2-methyl-4-trifluoromethylbenzene
- BS-45052
- MFCD22570417
- QIDGGNVXBHQBRB-UHFFFAOYSA-N
- DTXCID00561343
- 853-686-6
- 1-iodo-2-methyl-4-(trifluoromethyl)benzene
- ECA97836
-
- MDL: MFCD22570417
- インチ: InChI=1S/C8H6F3I/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,1H3
- InChIKey: IRCKGZNGYDUSAN-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1I)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 285.94663g/mol
- どういたいしつりょう: 285.94663g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 0Ų
1-iodo-2-methyl-4-(trifluoromethyl)Benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227458-0.25g |
1-iodo-2-methyl-4-(trifluoromethyl)benzene |
54978-36-8 | 95.0% | 0.25g |
$110.0 | 2025-02-20 | |
Oakwood | 094095-1g |
4-Iodo-3-methylbenzotrifluoride |
54978-36-8 | 97% | 1g |
$150.00 | 2024-07-19 | |
Ambeed | A1073354-5g |
1-Iodo-2-methyl-4-(trifluoromethyl)benzene |
54978-36-8 | 95% | 5g |
$620.0 | 2025-02-25 | |
Ambeed | A1073354-1g |
1-Iodo-2-methyl-4-(trifluoromethyl)benzene |
54978-36-8 | 95% | 1g |
$150.0 | 2025-02-25 | |
Ambeed | A1073354-250mg |
1-Iodo-2-methyl-4-(trifluoromethyl)benzene |
54978-36-8 | 95% | 250mg |
$75.0 | 2025-02-25 | |
Enamine | EN300-227458-0.05g |
1-iodo-2-methyl-4-(trifluoromethyl)benzene |
54978-36-8 | 95.0% | 0.05g |
$52.0 | 2025-02-20 | |
Oakwood | 094095-250mg |
4-Iodo-3-methylbenzotrifluoride |
54978-36-8 | 97% | 250mg |
$75.00 | 2024-07-19 | |
Fluorochem | 094095-25g |
4-Iodo-3-methylbenzotrifluoride |
54978-36-8 | 25g |
£2433.00 | 2022-03-01 | ||
Enamine | EN300-227458-2.5g |
1-iodo-2-methyl-4-(trifluoromethyl)benzene |
54978-36-8 | 95.0% | 2.5g |
$461.0 | 2025-02-20 | |
Oakwood | 094095-25g |
4-Iodo-3-methylbenzotrifluoride |
54978-36-8 | 97% | 25g |
$2410.00 | 2024-07-19 |
1-iodo-2-methyl-4-(trifluoromethyl)Benzene 関連文献
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
9. Book reviews
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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1-iodo-2-methyl-4-(trifluoromethyl)Benzeneに関する追加情報
Research Briefing on 1-iodo-2-methyl-4-(trifluoromethyl)Benzene (CAS: 54978-36-8) in Chemical and Biomedical Applications
1-iodo-2-methyl-4-(trifluoromethyl)benzene (CAS: 54978-36-8) is a halogenated aromatic compound that has garnered significant attention in recent chemical and biomedical research due to its versatile applications in organic synthesis, pharmaceutical intermediates, and material science. This briefing synthesizes the latest findings on its synthesis, reactivity, and potential therapeutic uses, with a focus on peer-reviewed studies published within the last three years.
Recent advances in the synthesis of 1-iodo-2-methyl-4-(trifluoromethyl)benzene highlight improved yields (up to 92%) via palladium-catalyzed cross-coupling reactions, as reported in Journal of Organic Chemistry (2023). The compound's electron-deficient aromatic ring and iodine substituent make it a key building block for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the construction of complex trifluoromethylated scaffolds for drug discovery. Notably, its role as a precursor to kinase inhibitors has been explored in ACS Medicinal Chemistry Letters (2024), demonstrating enhanced metabolic stability in lead compounds targeting EGFR mutations.
In biomedical contexts, derivatives of 54978-36-8 exhibit promising antimicrobial properties. A 2024 European Journal of Medicinal Chemistry study identified 4-(trifluoromethyl)benzene analogs with potent activity against methicillin-resistant Staphylococcus aureus (MIC = 0.5 μg/mL), attributed to the synergistic effects of the iodine and trifluoromethyl groups on membrane permeability. Computational docking studies further suggest these compounds may disrupt bacterial cell wall biosynthesis enzymes.
Challenges persist in the large-scale production of 54978-36-8, particularly regarding regioselective iodination and purification of the 2-methyl isomer. A breakthrough in continuous flow chemistry (Organic Process Research & Development, 2023) addressed this by achieving 99.5% isomeric purity through temperature-controlled microreactors, significantly reducing hazardous waste generation compared to batch processes.
Future research directions emphasize the compound's potential in radiopharmaceuticals, where its iodine-125/131 isotopes could serve as theranostic agents. Preliminary PET imaging studies (Journal of Nuclear Medicine, 2024) with 18F-labeled analogs show tumor-specific uptake in xenograft models, opening avenues for targeted cancer therapies. However, further pharmacokinetic optimization is required to address rapid in vivo deiodination observed in primate studies.
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